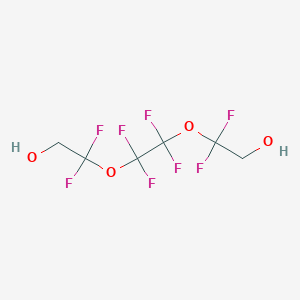

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

Descripción general

Descripción

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is a fluorinated organic compound with the molecular formula C6H6F8O4. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) typically involves the reaction of perfluoroethane with difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.

Major Products

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Various substituted fluorinated compounds.

Aplicaciones Científicas De Investigación

Properties

- Molecular Weight : 294.10 g/mol

- Boiling Point : 299.6 °C

- Melting Point : 67-68 °C

- Storage Conditions : Room temperature, dry, sealed

Chemistry

In the field of chemistry, 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) serves as a reagent in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in multiple chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions

- Oxidation : Forms perfluorinated carboxylic acids using oxidizing agents like potassium permanganate (KMnO).

- Reduction : Yields partially fluorinated alcohols with reducing agents such as lithium aluminum hydride (LiAlH).

- Substitution : Engages in nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH).

Biology

Research has indicated potential applications in biological imaging due to its unique fluorine content. The compound's ability to form stable complexes with proteins can alter metabolic pathways and cellular responses.

Imaging Techniques

Fluorinated compounds like this one often exhibit distinct signals in imaging modalities such as MRI or PET scans, enhancing visualization of biological processes.

Medicine

The compound is being explored for its potential use in drug delivery systems. Its stability and resistance to degradation make it suitable for formulations requiring prolonged shelf life and efficacy.

Drug Delivery Systems

Research suggests that it can encapsulate therapeutic agents effectively and facilitate targeted delivery to specific tissues.

Industry

In industrial applications, 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Case Studies and Research Findings

Several studies have investigated the biological activity and synthesis of fluorinated compounds similar to 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol):

Reactive Oxygen Species (ROS) Formation

Research indicates that the compound can influence ROS formation within biological systems, potentially impacting cellular signaling pathways.

Fluorinated Compound Synthesis

Studies highlight the importance of reaction conditions and catalysts in obtaining high yields and purity levels for various fluorinated compounds.

Biological Imaging Applications

Investigations into its application for biological imaging have shown promise due to its unique structure allowing for enhanced imaging contrast.

Mecanismo De Acción

The mechanism by which 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include the formation of stable complexes with proteins and other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,3,3,3-tetrafluoropropanoyl fluoride)

- 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol

Uniqueness

Compared to similar compounds, 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is unique due to its specific arrangement of fluorine atoms and the presence of difluoroethanol groups. This unique structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in specialized applications .

Actividad Biológica

Overview

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol), with the molecular formula C6H6F8O4 and CAS number 129301-42-4, is a fluorinated organic compound notable for its unique chemical properties due to high fluorine content. This compound has garnered attention for its potential biological applications, particularly in fields such as drug delivery, imaging, and materials science.

- Molecular Weight : 294.10 g/mol

- Boiling Point : 299.6 °C

- Melting Point : 67-68 °C

- Density : Not specified in the sources

- Storage Conditions : Room temperature, dry, sealed

The biological activity of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is primarily attributed to its interactions with biological molecules through its fluorine atoms. These interactions can modify the physical and chemical properties of target biomolecules, influencing their behavior and function. The compound is believed to form stable complexes with proteins and other biomolecules, which can lead to alterations in metabolic pathways and cellular responses.

Drug Delivery Systems

Research indicates that this compound may be effective in drug delivery systems due to its ability to encapsulate therapeutic agents and facilitate targeted delivery to specific tissues. Its high stability and resistance to degradation make it suitable for use in formulations that require prolonged shelf life and efficacy.

Imaging Techniques

The unique fluorinated structure of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) has been explored for use in biological imaging. Fluorinated compounds often exhibit distinct signals in imaging modalities such as MRI or PET scans, allowing for enhanced visualization of biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol):

- Reactive Oxygen Species (ROS) Formation :

-

Fluorinated Compound Synthesis :

- The synthesis of various fluorinated compounds has been documented, highlighting the importance of reaction conditions and catalysts in obtaining high yields and purity levels.

- Biological Imaging Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| 2,3,3,3-Tetrafluoropropanoyl fluoride | C8F14O | Drug delivery systems |

| Perfluorinated carboxylic acids | CxFyOz | Industrial applications and environmental studies |

The distinct arrangement of fluorine atoms in 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) sets it apart from other similar compounds by providing unique reactivity patterns and physical properties.

Propiedades

IUPAC Name |

2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIAFBQLWOMNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146222-54-0 | |

| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146222-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70381090 | |

| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146222-54-0, 129301-42-4 | |

| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129301-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does fluorinated triethylene glycol contribute to the properties of dental resins?

A: Research indicates that incorporating fluorinated triethylene glycol dimethacrylate (FTEGDMA), a derivative of fluorinated triethylene glycol, into Bisphenol A glycol dimethacrylate (BisGMA)/triethylene glycol dimethacrylate (TEGDMA) based dental resins can significantly reduce water sorption and polymerization shrinkage. [] This is attributed to the hydrophobic nature of the fluorine atoms present in FTEGDMA. Additionally, when combined with 2,2'-bis(4-methacryloxy ethoxy phenyl) propane (BisEMA), FTEGDMA-modified resins (specifically F1E9 with a 10:90 molar ratio of FTEGDMA and BisEMA) exhibit enhanced mechanical strength, likely due to a higher glass transition temperature. []

Q2: Can fluorinated triethylene glycol be used in the development of flexible optical waveguides?

A: Yes, studies have demonstrated the potential of highly fluorinated liquid prepolymers containing fluorinated triethylene glycol for flexible optical waveguide applications. [] Specifically, prepolymers incorporating fluorinated triethylene glycol exhibit desirable properties such as photocurability, transparency, and controllable refractive indices. The resulting films exhibit low optical loss, high thermal stability, and flexibility, making them suitable for waveguide fabrication. []

Q3: Are there any potential applications of fluorinated triethylene glycol derivatives in cancer immunotherapy?

A: Research suggests that fluorinated triethylene glycol derivatives of adenosine A2A receptor antagonists, inspired by preladenant, show potential as cancer immunotherapeutics. [] These derivatives demonstrate the ability to block the hypoxia-adenosinergic pathway on T cells, promoting tumor rejection. Specifically, compound 29, a fluorinated triethylene glycol derivative of preladenant, has shown promising results in in vitro functional bioassays. []

Q4: How does fluorinated triethylene glycol impact the wettability of polymers?

A: Studies comparing acrylate polymers with either a fluorinated triethylene glycol pendant group or a fluoroalkyl group reveal that the presence of the fluorinated triethylene glycol leads to smaller contact angles against water and non-fluorinated alcohols. [] This suggests that the etheric oxygen atoms in the ethylene glycol-type chain contribute to interactions with water and alcohols, influencing the polymer's wettability. []

Q5: Can fluorinated triethylene glycol be used in the development of gel polymer electrolytes for lithium-ion batteries?

A: Research indicates that incorporating fluorinated triethylene glycol into poly(vinylidene fluoride) (PVDF) copolymers can yield materials suitable for gel polymer electrolytes in lithium-ion batteries. [] Specifically, poly[VDF-g-oligo(EO)] graft copolymers, synthesized using a novel fluorinated triethylene glycol methacrylate monomer, exhibit good thermal properties and can form gel electrolytes with ionic liquids and silica nanoparticles. These electrolytes demonstrate promising ambient conductivity and electrochemical stability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.